N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C28H34N4O4 and its molecular weight is 490.604. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name indicates a sophisticated structure featuring a dihydropyridine core substituted with methoxy and piperazine groups. The synthesis typically involves multi-step reactions, which may include:
- Formation of the Dihydropyridine Core : This is often achieved through a condensation reaction involving appropriate precursors.
- Introduction of Substituents : The methoxy and piperazine groups are introduced through nucleophilic substitution reactions.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that derivatives containing the dihydropyridine moiety can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast cancer) | 10.5 | Induces apoptosis via caspase activation |
Compound B | A-431 (skin cancer) | 12.3 | Inhibits cell cycle progression at G1 phase |
Anticonvulsant Activity
The compound's structural similarities to known anticonvulsants suggest potential efficacy in seizure disorders. Some derivatives have demonstrated effectiveness in animal models of epilepsy, potentially through modulation of GABAergic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety may interact with neurotransmitter receptors, enhancing or inhibiting signaling pathways relevant to mood regulation and seizure control.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or neuroexcitability.
Case Studies
Several studies have focused on the biological effects of related compounds:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity.
- Anticonvulsant Research : A research article highlighted the anticonvulsant properties of structurally related compounds in animal models, showing a significant reduction in seizure frequency.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4/c1-20-6-5-7-25(21(20)2)29-28(34)19-32-18-27(36-4)26(33)16-23(32)17-30-12-14-31(15-13-30)22-8-10-24(35-3)11-9-22/h5-11,16,18H,12-15,17,19H2,1-4H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOJMGQJZLTOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.